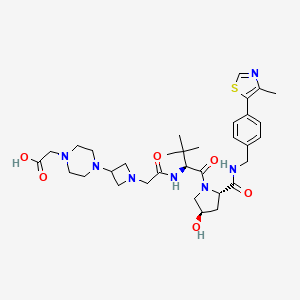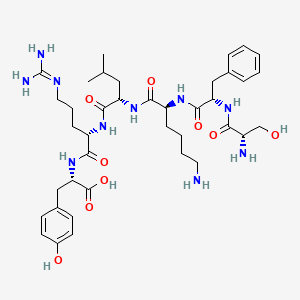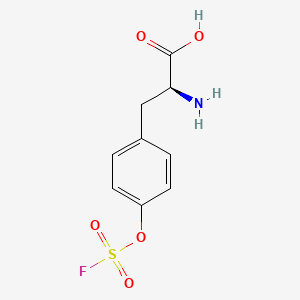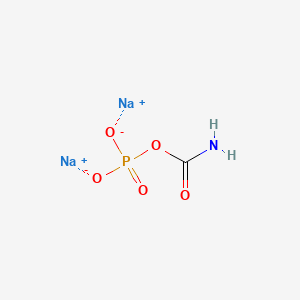
Disodium carbamyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium carbamyl phosphate is a chemical compound with the molecular formula CH2NO5PNa2. It is a disodium salt of carbamyl phosphate and is known for its significant role in organic synthesis. This compound is particularly valued for its ability to activate carboxylic acids and convert them into their corresponding mixed anhydrides, facilitating the synthesis of cyclic peptides and macrocycles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium carbamyl phosphate can be synthesized through the reaction of carbamyl phosphate with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of carbamyl phosphate in water.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at a controlled temperature to ensure complete reaction.
- Isolation and purification of the this compound product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to optimize yield and purity. The process includes:
- Continuous feeding of reactants into the reactor.
- Maintaining the reaction temperature and pH within specific ranges.
- Using advanced filtration and crystallization techniques to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium carbamyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamyl derivatives.
Cyclization Reactions: It facilitates the formation of cyclic peptides by activating carboxylic acids.
Hydrolysis: It can hydrolyze to form carbamic acid and phosphate.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Cyclization Conditions: Typically, cyclization reactions are carried out in the presence of a base and under controlled temperature conditions.
Major Products:
Substituted Carbamyl Derivatives: Formed through substitution reactions.
Cyclic Peptides: Resulting from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Disodium carbamyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to activate carboxylic acids and facilitate the formation of cyclic compounds.
Medicine: Research explores its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism by which disodium carbamyl phosphate exerts its effects involves the activation of carboxylic acids. The compound donates its carbamyl group to the carboxylic acid, forming a mixed anhydride intermediate. This intermediate is highly reactive and can undergo further reactions to form cyclic peptides or other derivatives. The molecular targets include carboxylic acids, and the pathways involved are primarily related to peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Carbamyl Phosphate: The parent compound, which is not in its disodium salt form.
Carbamoyl Phosphate: Another related compound with similar reactivity.
Uniqueness: Disodium carbamyl phosphate is unique due to its enhanced solubility and reactivity compared to its parent compound, carbamyl phosphate. The presence of sodium ions increases its stability and makes it more suitable for various synthetic applications .
Eigenschaften
Molekularformel |
CH2NNa2O5P |
|---|---|
Molekulargewicht |
184.98 g/mol |
IUPAC-Name |
disodium;carbamoyl phosphate |
InChI |
InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZZRCKSSPGJOTEE-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
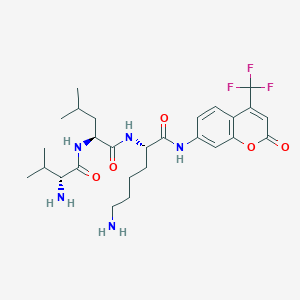
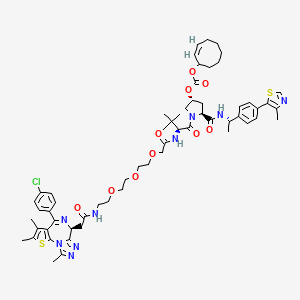
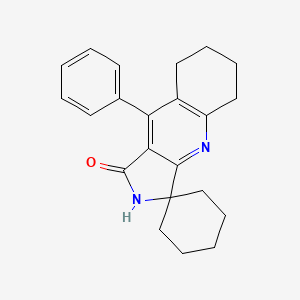
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
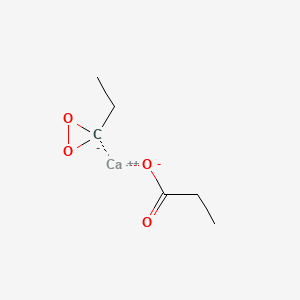
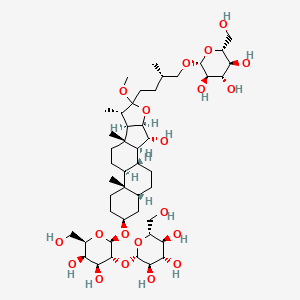
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
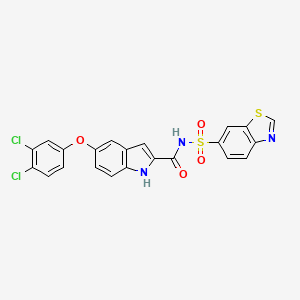
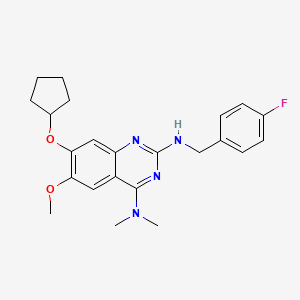
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
